N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a hydroxyethyl side chain bearing a 5-methylfuran-2-yl moiety. This structural motif combines a benzodioxine ring (known for metabolic stability and aromatic interactions) with a sulfonamide group (a common pharmacophore in enzyme inhibitors and antibacterial agents).
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-10-2-4-13(22-10)12(17)9-16-23(18,19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8,12,16-17H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGDJGSGTWQLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
The synthesis of this compound typically involves several steps:
- Preparation of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine from 5-methylfurfural.
- Reaction with oxalyl chloride to form an oxalyl derivative.
- Addition of aniline to yield the final sulfonamide product.
The compound has a molecular formula of and a molecular weight of approximately 288.30 g/mol. Its structure includes a benzodioxine core, a sulfonamide group, and a furan moiety that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial effects by inhibiting bacterial folic acid synthesis. Studies have shown that derivatives of sulfonamides can effectively target various bacterial strains, suggesting potential applications for this compound in treating infections.
| Property | Activity |
|---|---|
| Antibacterial | Inhibition of folic acid synthesis |
| Antifungal | Potential activity against fungi |
| Antiviral | Investigated for viral inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The furan ring in its structure may play a critical role in these interactions.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could interact with specific receptors on cell membranes, altering cellular responses.
- Oxidative Stress Modulation : The furan component may influence oxidative stress levels within cells, impacting survival and proliferation.
Case Studies
Recent studies have highlighted the biological activity of similar compounds:
-
Study on Antimicrobial Activity : A derivative with a similar benzodioxine structure showed effective inhibition against Gram-positive bacteria in vitro.
- Results : Minimum Inhibitory Concentration (MIC) values were reported as low as 32 µg/mL against Staphylococcus aureus.
- Anticancer Research : A related compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant cytotoxicity with an IC50 value of 15 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison of Benzodioxine-Sulfonamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Compounds 5c and 5e () demonstrate that bulky aromatic substituents (e.g., phenylpropyl, chlorobenzyl) enhance lipoxygenase inhibition, a target in inflammatory diseases. The target compound’s 5-methylfuran group may offer similar steric bulk but with improved solubility due to the oxygen-rich furan ring .
Impact of Heterocyclic Moieties :
- The piperazinyl-fluorophenyl substituent in introduces basicity (pKa ~7.5 for piperazine), which could influence receptor binding in CNS targets. In contrast, the target compound’s furan lacks basicity, favoring peripheral activity .
- The oxolanyl group in reduces molecular weight (287.34 vs. 403.37 in ), suggesting better solubility but possibly weaker target affinity .
Enzyme Inhibition Potential: While direct data for the target compound is unavailable, structural analogs like 5c and 5e (IC₅₀ ~12–14 µM against lipoxygenase) imply that the benzodioxine-sulfonamide scaffold is critical for enzyme interaction. The hydroxyethyl chain in the target compound may mimic the ethyl linkers in these analogs, supporting similar binding .
Research Findings and Implications
- Antibacterial and Anti-inflammatory Potential: Sulfonamide derivatives of benzodioxine (e.g., ) show dual antibacterial and lipoxygenase inhibitory activity, suggesting the target compound could be optimized for multifunctional drug development .
- Structural Optimization : The trifluoromethyl and piperazinyl groups in analogs () highlight strategies to modulate pharmacokinetics (e.g., half-life, bioavailability) through substituent variation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
